

Application Note: Elucidating Triazolopyridazine Structures with NMR Spectroscopy

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Compound of Interest

Compound Name: 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine

Cat. No.: B1194075

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazolopyridazines are a class of fused N-heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Unambiguous structure determination is critical for understanding structure-activity relationships (SAR) and for patent protection. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of these molecules in solution.^{[1][2]} This application note provides a detailed overview and practical protocols for using a suite of NMR experiments to characterize triazolopyridazine derivatives.

Foundational NMR Techniques: 1D Spectra

One-dimensional (1D) NMR spectra, specifically ^1H and ^{13}C NMR, provide the initial framework for a structure.

- ^1H NMR Spectroscopy: This experiment identifies all unique proton environments in the molecule. Key information derived includes the chemical shift (δ), which indicates the electronic environment of the proton, the integration, which is proportional to the number of protons in that environment, and the coupling constant (J), which reveals information about adjacent, non-equivalent protons.

- **^{13}C NMR Spectroscopy:** This technique identifies all unique carbon environments. While standard ^{13}C spectra do not provide coupling or integration information, the chemical shifts are highly informative about the type of carbon (aliphatic, aromatic, carbonyl, etc.).
- **DEPT (Distortionless Enhancement by Polarization Transfer):** DEPT is a crucial 1D experiment run in conjunction with ^{13}C NMR to determine the multiplicity of each carbon signal, differentiating between CH_3 , CH_2 , CH , and quaternary (C) carbons.

Typical Chemical Shift Ranges for Triazolopyridazines

The following table summarizes approximate chemical shift ranges for a generic triazolopyridazine scaffold. Actual values will vary based on substitution patterns and solvent.

Atom Type	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)	Notes
Pyridazine Ring Protons	7.5 - 9.5	120 - 155	Highly dependent on substituent electronic effects and position relative to nitrogen atoms.
Triazole Ring Proton	8.0 - 9.0	130 - 160	If present (unsubstituted).
Alkyl Substituent Protons (α to ring)	2.5 - 4.5	20 - 50	Deshielded by the heterocyclic core.
Alkyl Substituent Protons (β , γ ...)	0.8 - 2.0	10 - 40	Typical aliphatic ranges.
Fused Ring Carbons (Quaternary)	N/A	140 - 165	Identified via HMBC and lack of signal in DEPT-135.

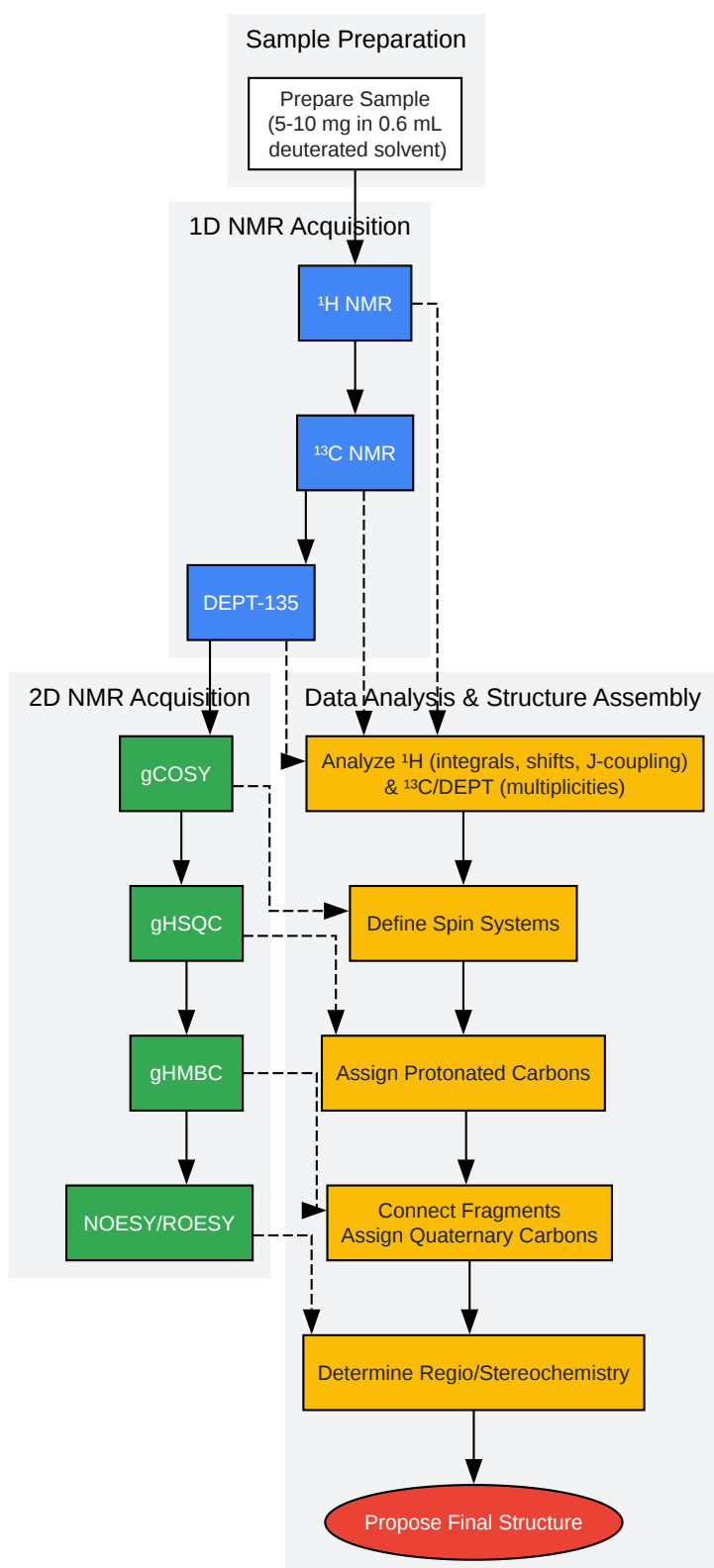
Advanced Elucidation: 2D NMR Techniques

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei.^{[3][4]}

- **COSY (Correlation Spectroscopy):** This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds ($^2J_{HH}$, $^3J_{HH}$).^[5] It is fundamental for mapping out spin systems within the molecule, such as alkyl chains or adjacent protons on the pyridazine ring.
- **HSQC (Heteronuclear Single Quantum Coherence):** This heteronuclear experiment correlates protons directly to the carbons they are attached to ($^1J_{CH}$).^[5] It provides a definitive link between the 1H and ^{13}C spectra, allowing for the assignment of carbon signals for all protonated carbons.
- **HMBC (Heteronuclear Multiple Bond Correlation):** This is one of the most powerful experiments for structure elucidation. It reveals correlations between protons and carbons over multiple bonds (typically $^2J_{CH}$ and $^3J_{CH}$).^[5] HMBC is critical for connecting independent spin systems identified by COSY and for identifying and assigning quaternary carbons.
- **NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):** These experiments detect protons that are close in space ($<5 \text{ \AA}$), regardless of their through-bond connectivity.^{[6][7]} They are indispensable for determining stereochemistry, regiochemistry, and the conformation of substituents. For small to medium-sized molecules like triazolopyridazines, ROESY can sometimes provide more reliable results by avoiding zero-crossing NOEs.^{[7][8]}

Logical Workflow for Structure Elucidation

A systematic approach is crucial for efficiently elucidating a novel structure. The workflow below outlines the logical progression from initial 1D data to a fully assigned 2D dataset.



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Caption: Workflow for triazolopyridazine structure elucidation using NMR.

Experimental Protocols

Protocol 1: Sample Preparation

High-quality data begins with proper sample preparation.[\[9\]](#)

- **Mass:** Weigh 5-10 mg of the purified triazolopyridazine compound for standard experiments. For ^{13}C -heavy experiments or low-solubility compounds, 15-25 mg may be required.[\[10\]](#)
- **Solvent:** Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , CD_3OD) in a clean vial.[\[11\]](#)[\[12\]](#) The choice of solvent is critical as it can influence chemical shifts.[\[11\]](#)
- **Homogenization:** Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.
- **Filtration:** To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[\[10\]](#)[\[12\]](#)
- **Labeling:** Clearly label the NMR tube with a unique identifier.

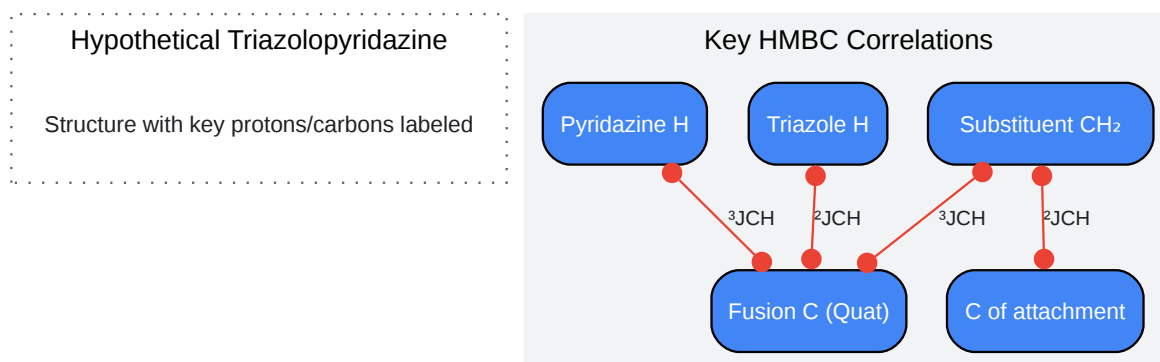
Protocol 2: Standard 1D and 2D NMR Data Acquisition

The following are typical parameters for a 400-600 MHz spectrometer. These should be adjusted as necessary based on the specific instrument and sample.

Experiment	Key Parameters	Purpose
^1H NMR	Acquisition Time: 2-4 sRelaxation Delay (d1): 1-2 sNumber of Scans (ns): 8-16	Quantitative and high-resolution proton spectrum.
$^{13}\text{C}\{^1\text{H}\}$ NMR	Pulse Program: zgpg30Relaxation Delay (d1): 2 sNumber of Scans (ns): 1024-4096	Observe all carbon signals.
DEPT-135	Pulse Program: dept135Number of Scans (ns): 128-512	Differentiate CH/CH_3 (positive) from CH_2 (negative) signals.
gCOSY	Pulse Program: cosygppqfScans (ns) x Increments (td1): 2 x 256Relaxation Delay (d1): 1.5 s	Map out H-H J-coupling networks. [5]
gHSQC	Pulse Program: hsqcedetgpsisp2.3Scans (ns) x Increments (td1): 2 x 256 ^1JCH Coupling Constant: 145 Hz	Correlate protons to their directly attached carbons. [5]
gHMBC	Pulse Program: hmbcgpndqfScans (ns) x Increments (td1): 4 x 256Long- Range JCH: 8 Hz	Correlate protons and carbons over 2-3 bonds. [5]
ROESY	Pulse Program: roesyadphScans (ns) x Increments (td1): 8 x 256Mixing Time: 200-400 ms	Detect through-space proton-proton correlations. [8]

Data Interpretation: A Case Study

Consider a hypothetical substituted triazolopyridazine. The HMBC experiment is paramount for connecting molecular fragments that are not linked by proton-proton coupling.



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Caption: Using HMBC to link molecular fragments via quaternary carbons.

By observing a correlation from a pyridazine proton to a quaternary fusion carbon, and also from a substituent's protons to that same carbon, the position of the substituent on the ring system can be definitively established. Similarly, correlations from a triazole proton to the fusion carbons confirm the ring fusion pattern. These long-range correlations are the final pieces of the puzzle that COSY and HSQC cannot provide.

Conclusion

The combination of 1D (^1H , ^{13}C , DEPT) and 2D (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments provides a robust and definitive method for the complete structure elucidation of novel triazolopyridazine derivatives. A systematic application of these techniques, guided by the logical workflow presented, allows researchers to confidently determine connectivity, regiochemistry, and stereochemistry, which are essential for advancing drug discovery and development programs.

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